

Infrared (IR) spectroscopy of 2-Methyl-1-phenylpropan-1-ol functional groups.

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropan-1-ol

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of **2-Methyl-1-phenylpropan-1-ol**

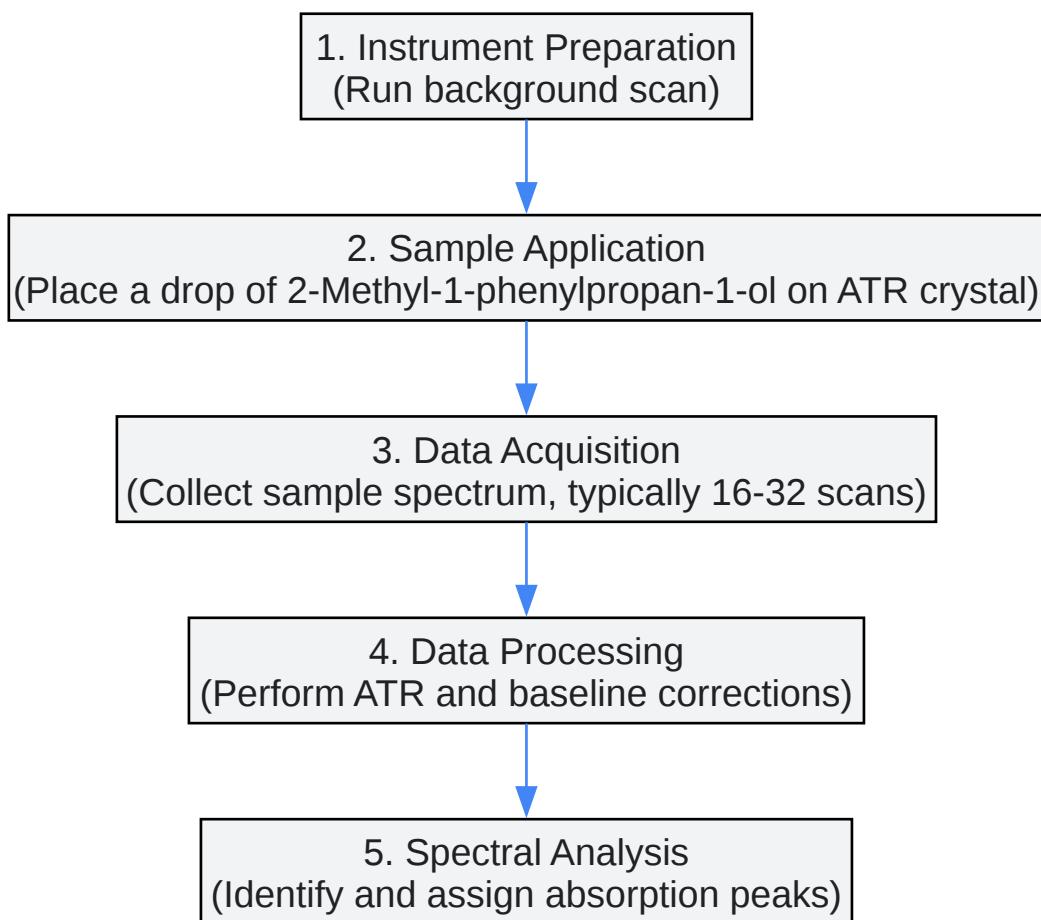
Authored by: A Senior Application Scientist Introduction: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis. It operates on a fundamental principle: covalent bonds within a molecule are not static but are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum—a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm^{-1})—serves as a unique molecular "fingerprint." More importantly, it provides direct, non-destructive insight into the functional groups present within the molecular structure.[\[1\]](#)[\[2\]](#)

This guide provides a detailed technical analysis of the infrared spectrum of **2-Methyl-1-phenylpropan-1-ol**. As a molecule incorporating a secondary alcohol, a monosubstituted phenyl ring, and an isopropyl alkyl structure, it presents a rich and illustrative case study for spectral interpretation. We will explore the theoretical underpinnings of its characteristic absorptions, present a robust experimental protocol for acquiring high-quality data, and perform a systematic interpretation of its spectrum. This document is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and material identification.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, we must first understand the molecular architecture of **2-Methyl-1-phenylpropan-1-ol**. The key functional groups that will give rise to characteristic absorption bands are the hydroxyl group, the phenyl group, and the alkyl framework.



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